molecular formula C21H21N3O2 B2856906 N-([2,4'-bipyridin]-4-ylmethyl)-2-(4-ethoxyphenyl)acetamide CAS No. 2034321-69-0

N-([2,4'-bipyridin]-4-ylmethyl)-2-(4-ethoxyphenyl)acetamide

Cat. No.: B2856906
CAS No.: 2034321-69-0
M. Wt: 347.418
InChI Key: WAFZYVZLDNQFFK-UHFFFAOYSA-N
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Description

N-([2,4'-Bipyridin]-4-ylmethyl)-2-(4-ethoxyphenyl)acetamide (CAS 2034433-45-7) is a synthetic small molecule with a molecular formula of C17H16N4O and a molecular weight of 292.33 g/mol . This compound features a [2,4'-bipyridin] scaffold, a privileged structure in medicinal chemistry known for its ability to interact with a variety of biological targets. The bipyridine moiety, combined with a 4-ethoxyphenylacetamide group, suggests potential for diverse research applications. The 4-ethoxy substitution on the acetamide ring is a key feature shared with other biologically active molecules, such as the classic analgesic phenacetin, which is known to inhibit enzymes like prostaglandin G/H synthase 1 . Researchers may be interested in this compound as a building block for developing novel pharmacological tools or as a candidate for high-throughput screening in oncology, neuroscience, or infectious disease research. The presence of the bipyridine system, which can act as a bidentate ligand for metal ions, also opens avenues for investigation in catalysis and materials science. Strictly for Research Use Only. Not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(4-ethoxyphenyl)-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2/c1-2-26-19-5-3-16(4-6-19)14-21(25)24-15-17-7-12-23-20(13-17)18-8-10-22-11-9-18/h3-13H,2,14-15H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAFZYVZLDNQFFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-([2,4'-bipyridin]-4-ylmethyl)-2-(4-ethoxyphenyl)acetamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Chemical Formula: C21H21N3O2
Molecular Weight: 347.418 g/mol
IUPAC Name: 2-(4-ethoxyphenyl)-N-[(2-pyridin-4-yl)pyridin-4-yl)methyl]acetamide

The compound features a bipyridine moiety which is known for its coordination chemistry and biological activity, particularly in medicinal applications.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Interaction : The bipyridine structure may enable the compound to interact with various enzymes, potentially modulating their activity.
  • Receptor Binding : The compound may bind to specific receptors, influencing signaling pathways associated with various physiological processes.
  • Metal Ion Coordination : The ability of bipyridines to coordinate with metal ions could play a role in its biological effects, particularly in metalloprotein interactions.

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Case Study : A related bipyridine derivative showed an IC50 value of 25.72 ± 3.95 μM against MCF cell lines, indicating a promising cytotoxic effect that could be leveraged for cancer therapy .

Antimicrobial Activity

Preliminary data suggest that the compound may possess antimicrobial properties as well:

  • Research Findings : Compounds with similar structural motifs have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, MIC values were reported at 75 µg/mL against Bacillus subtilis and Enterococcus faecalis .

Comparative Analysis of Similar Compounds

Compound NameStructureBiological ActivityIC50 (μM)
Compound ABipyridine derivativeAnticancer25.72 ± 3.95
Compound BFluorophenoxyacetic acidAntimicrobial<125
N-(4-Ethoxyphenyl)acetamideSimple acetamideModerate cytotoxicityVaries

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) LogP* Reported Activity Reference
Target Compound 2,4'-Bipyridine 4-Ethoxyphenyl ~350 3.2† N/A (Theoretical)
N-([2,4'-bipyridin]-4-ylmethyl)-2-(2-methoxyphenyl)acetamide 2,4'-Bipyridine 2-Methoxyphenyl ~336 2.8† N/A
Compound 16 (Bis-pyrimidine) Bis-pyrimidine 4-Bromophenyl 678.45 5.1 Halogen bonding
WH7 Triazole-pyridine 4-Chloro-2-methylphenoxy 323.78 3.5 Auxin agonist

*Calculated using PubChem tools; †Estimated via analogy.

Research Implications

The target compound’s structural uniqueness positions it for exploration in:

Kinase Inhibition : Bipyridine motifs are common in kinase inhibitors (e.g., c-Met inhibitors). Comparative studies with Compound 533 () could reveal selectivity profiles.

Antimicrobial Activity : The ethoxy group’s hydrophobicity may enhance penetration into bacterial membranes, akin to benzothiazole derivatives ().

Metal Coordination: Unlike sulfur-containing analogues (), the bipyridine core could enable catalytic or diagnostic applications via metal chelation.

Further studies should prioritize NMR-based conformational analysis (as in ) and in vitro bioactivity assays to validate these hypotheses.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-([2,4'-bipyridin]-4-ylmethyl)-2-(4-ethoxyphenyl)acetamide, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via coupling reactions between bipyridine derivatives and substituted acetamide precursors. Key steps include:

  • Coupling : Use carbodiimide-based reagents (e.g., EDC or DCC) to activate the carboxylic acid group of 2-(4-ethoxyphenyl)acetic acid for amide bond formation with the bipyridinylmethyl amine .
  • Solvent selection : Polar aprotic solvents like DMF or dichloromethane enhance reaction efficiency .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) ensures high purity (>95%) .

Q. How can structural integrity and purity be validated for this compound?

  • Analytical techniques :

  • NMR spectroscopy : Confirm the presence of bipyridine protons (δ 8.5–9.0 ppm) and ethoxyphenyl signals (δ 6.8–7.2 ppm for aromatic protons; δ 1.3–1.5 ppm for ethoxy CH₃) .
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity; retention time should match reference standards .
  • Mass spectrometry : ESI-MS in positive ion mode to verify molecular weight (expected [M+H]⁺ ~380–400 Da) .

Q. What are the primary biological targets or assays for evaluating this compound’s activity?

  • Targets : The bipyridine moiety suggests potential interactions with metalloenzymes or nucleic acids, while the acetamide group may engage in hydrogen bonding with kinases or GPCRs .
  • Assays :

  • Enzyme inhibition : Screen against tyrosine kinases (e.g., EGFR) using fluorescence-based ATPase assays .
  • Antimicrobial activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can computational modeling elucidate the mechanism of action of this compound?

  • Approaches :

  • Molecular docking : Use AutoDock Vina to predict binding affinities with targets like DNA topoisomerase II (PDB ID: 1ZXM) .
  • MD simulations : GROMACS for stability analysis of ligand-protein complexes over 100 ns trajectories .
  • DFT calculations : Gaussian 09 to optimize geometry and calculate electrostatic potential maps for reactivity prediction .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

  • Case example : If one study reports potent anticancer activity (IC₅₀ = 2 µM) and another shows no effect:

  • Re-examine experimental variables : Cell line specificity (e.g., MCF-7 vs. HEK293), serum concentration in media, or compound stability in DMSO .
  • Validate purity : Impurities >5% (e.g., unreacted bipyridine intermediates) can skew bioactivity results; re-run assays with HPLC-validated samples .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?

  • Modifications :

  • Bipyridine substitution : Introduce electron-withdrawing groups (e.g., -CF₃) at the 2-position to enhance DNA intercalation .
  • Ethoxyphenyl replacement : Test fluorinated or methylsulfonyl analogs to improve metabolic stability .
    • Screening : Parallel synthesis of 10–20 derivatives followed by high-throughput kinase profiling .

Q. What advanced techniques characterize metal-ion interactions mediated by the bipyridine moiety?

  • Spectroscopic methods :

  • UV-Vis titration : Monitor λ shifts (250–300 nm) upon addition of Fe²⁺/Cu²⁺ to confirm chelation .
  • EPR spectroscopy : Detect paramagnetic species in Cu(II)-complexes .
    • X-ray crystallography : Co-crystallize the compound with Zn(II) to resolve binding geometry .

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